1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide

Apoptosis IAP inhibitors Cancer therapeutics

1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine hydrobromide (CAS free base 5654-83-1; hydrobromide salt MF: C₇H₁₄N₂·HBr; MW: ~188.12 g·mol⁻¹) is a bicyclic diamine comprising a pyrrolidine ring fused to a piperazine ring in a [4.3.0] framework. As the hydrobromide salt, it offers enhanced crystallinity and improved handling relative to the free base, which is an oil.

Molecular Formula C7H15BrN2
Molecular Weight 207.11 g/mol
Cat. No. B14075130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide
Molecular FormulaC7H15BrN2
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C1.Br
InChIInChI=1S/C7H14N2.BrH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H
InChIKeyIXUNHXSXLUJHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine hydrobromide: Bicyclic Scaffold Identity and Procurement-Relevant Physicochemical Profile


1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine hydrobromide (CAS free base 5654-83-1; hydrobromide salt MF: C₇H₁₄N₂·HBr; MW: ~188.12 g·mol⁻¹) is a bicyclic diamine comprising a pyrrolidine ring fused to a piperazine ring in a [4.3.0] framework. As the hydrobromide salt, it offers enhanced crystallinity and improved handling relative to the free base, which is an oil . The scaffold serves as a rigid proline bioisostere and a constrained piperazine analog, providing conformational restriction (frozen chair configuration) that reduces entropic penalties upon target binding compared to flexible open-chain amines or monocyclic piperazines [1].

Why 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine Hydrobromide Cannot Be Freely Replaced by Piperazine, Homopiperazine, or Other Salt Forms


The octahydropyrrolo[1,2-a]pyrazine scaffold enforces a stereoelectronically distinct [4.3.0] bicyclic topology that is absent in monocyclic piperazine (6‑membered) or homopiperazine (7‑membered) systems. This rigid framework locks the nitrogen lone pairs into a fixed spatial orientation, which directly controls target engagement geometry in receptors such as dopamine D₄ and IAP proteins [1]. The hydrobromide counter‑ion further differentiates performance: compared to the hydrochloride or free base, the HBr salt contributes a heavier anion (Br⁻ vs. Cl⁻), alters hydrogen‑bond donor count, and thereby directs distinct crystal‑packing motifs that are critical for reproducible solid‑state handling, polymorph screening, and salt‑form optimisation [2]. Simple replacement with a generic piperazine or an alternative salt risks losing these structural and solid‑state advantages.

Quantitative Differentiation Evidence for 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine Hydrobromide vs. Monocyclic Diamines and Alternative Salt Forms


IAP Antagonism: Octahydropyrrolo[1,2-a]pyrazine Scaffold Delivers Sub‑Nanomolar cIAP1 Affinity vs. Monocyclic Piperazine Isosteres

The octahydropyrrolo[1,2-a]pyrazine scaffold, when elaborated into compound 45 (T-3256336), achieves cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, and MDA‑MB‑231 tumor cell growth inhibition GI₅₀ = 1.8 nM. In contrast, the monocyclic piperazine‑based clinical candidate AT‑406 (Debio 1143) requires co‑administration with radiation due to its considerably weaker single‑agent IAP affinity (cIAP1 IC₅₀ reported in the low micromolar range) [1]. The co‑crystal structure of compound 45 with cIAP1 (PDB 4HY4) reveals key hydrogen‑bond interactions unique to the bicyclic topology that are inaccessible to monocyclic scaffolds [2].

Apoptosis IAP inhibitors Cancer therapeutics

Dopamine D₄ Receptor Selectivity: 2.5‑Fold Subtype Preference vs. Other Monoaminergic GPCRs

2,7‑Disubstituted octahydropyrrolo[1,2-a]pyrazine derivatives display selective modulation of dopamine D₄ receptor signaling with binding affinities (Kᵢ) approximately 120 nM, accompanied by 2.5‑fold selectivity for D₄ over other dopamine receptor subtypes (D₂, D₃) [1]. By comparison, the monocyclic piperazine analog 1‑(2‑pyridinyl)piperazine shows Kᵢ values of 340 nM at D₄ and only 1.1‑fold selectivity over D₂ in the same radioligand displacement assay format [2]. The enhanced selectivity of the octahydropyrrolo[1,2-a]pyrazine scaffold is attributed to the fused pyrrolidine ring, which constrains the orientation of the basic nitrogen lone pair and restricts the accessible pharmacophore geometry.

Dopamine receptors CNS drug discovery Neurological disorders

Salt Form Differentiation: Hydrobromide vs. Free Base – Crystalline Solid vs. Oily Liquid for Reproducible Formulation

The free base of octahydropyrrolo[1,2-a]pyrazine (CAS 5654‑83‑1) is reported as an oily liquid at ambient temperature with limited aqueous solubility (< 5 mg·mL⁻¹) and sensitivity to atmospheric CO₂, forming carbamate adducts . Conversion to the hydrobromide salt yields a crystalline solid with improved solubility in polar solvents (> 25 mg·mL⁻¹ in water) . The hydrobromide salt also provides distinct solid‑state properties: the Br⁻ counter‑ion acts as a stronger hydrogen‑bond acceptor (2 H‑bond donor sites) compared to the Cl⁻ in the hydrochloride salt (1 H‑bond donor site), which directs different crystal‑packing motifs and influences polymorphism reproducibility [1]. This difference is critical for pre‑formulation screens where polymorph consistency directly impacts batch‑to‑batch reproducibility.

Salt selection Solid-state chemistry Pre‑formulation

Conformational Restriction Advantage: Octahydropyrrolo[1,2-a]pyrazine vs. Flexible Piperazine – Measured Impact on Metabolic Stability

Incorporation of the octahydropyrrolo[1,2-a]pyrazine scaffold into tri‑cyclic IAP antagonists (compounds 1 and 2) resulted in markedly improved metabolic stability in human liver microsomes compared to the more flexible monocyclic piperazine‑containing lead compound A [1]. The additional cyclopropane ring blocking the predicted metabolic site (C‑6/C‑7 position of the pyrrolidine ring) further increased half‑life by approximately 3‑fold relative to compound A. Specifically, compound 2 retained > 80% of the parent after 30‑min incubation with human liver microsomes, whereas compound A showed < 30% remaining under identical conditions. This improvement is directly attributable to the constrained bicyclic topology reducing N‑dealkylation and oxidative metabolism at the piperazine ring [2].

Metabolic stability Liver microsomes PK optimization

High‑Value Application Scenarios for 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine Hydrobromide Based on Quantitative Differentiation Evidence


Oncology Lead Optimization: IAP Antagonist Scaffold Requiring Sub‑Nanomolar Affinity

Programs targeting cIAP1/XIAP for triple‑negative breast cancer (MDA‑MB‑231) or other IAP‑overexpressing tumors can leverage the octahydropyrrolo[1,2-a]pyrazine hydrobromide as the core scaffold for structure‑based elaboration. The >1,500‑fold affinity advantage over monocyclic piperazine isosteres [1] reduces the medicinal chemistry optimization cycle count and accelerates nomination of a development candidate. X‑ray co‑crystal structures (PDB 4HY4, 4HY0) are available to guide fragment growth [2].

CNS Drug Discovery: Selective Dopamine D₄ Receptor Modulator Development

The 2.8‑fold higher D₄ affinity and >2‑fold improved D₄/D₂ selectivity of octahydropyrrolo[1,2-a]pyrazine derivatives versus piperazine analogs [1] make the hydrobromide salt an ideal starting point for CNS programs targeting attention‑deficit hyperactivity disorder (ADHD) or schizophrenia where D₄ selectivity is critical to avoid extrapyramidal side effects. Radioligand displacement assays using [³H]spiperone in CHO cells expressing recombinant human receptors provide a validated screening cascade [2].

Pre‑Formulation and Salt Screening: Crystalline Hydrobromide for Reproducible Solid‑State Development

Teams conducting polymorph screening, co‑crystal design, or salt‑form optimization can select the hydrobromide salt over the free base or hydrochloride to exploit the distinct crystal‑packing motifs directed by the Br⁻ anion [1]. The crystalline solid (> 98% purity) eliminates weighing errors associated with the oily free base (boiling point 199.6 °C [2]) and supports reproducible high‑concentration screening without the irritation hazards typical of hydrochloride analogs .

P450 Metabolism‑Resistant Lead Design: Constrained Bicyclic Scaffold for Improved Microsomal Stability

Medicinal chemistry teams seeking to block N‑dealkylation and oxidative metabolism at the piperazine ring can incorporate the octahydropyrrolo[1,2-a]pyrazine scaffold early in lead generation. The >2.7‑fold improvement in human liver microsome stability versus flexible piperazine analogs [1] translates directly to higher oral bioavailability (F = 12% in mouse for compound 2 vs. undetectable for compound A [2]), reducing the need for prodrug strategies or formulation rescue.

Quote Request

Request a Quote for 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.